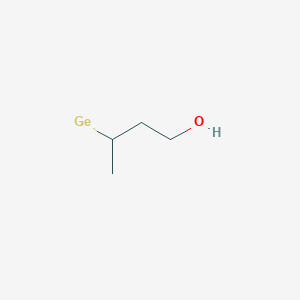
CID 78062019
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78062019” is known as a cyclin A/B inhibitor. This compound is a synthetic molecule designed to selectively inhibit the interactions between key proteins involved in the cell cycle, specifically cyclin A and cyclin B. These interactions are crucial for the proliferation and survival of cancer cells, making this compound a potential therapeutic agent in oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclin A/B inhibitors typically involves the formation of a macrocyclic structure. The synthetic route may include the following steps:
Formation of the Macrocycle: This step involves the cyclization of linear precursors under specific conditions to form the macrocyclic core.
Functionalization: The macrocyclic core is then functionalized with various substituents to enhance its binding affinity and selectivity for cyclin A and cyclin B.
Purification: The final product is purified using techniques such as chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of cyclin A/B inhibitors involves scaling up the synthetic route described above. This may include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Additionally, advanced purification techniques, such as high-performance liquid chromatography, are employed to meet the stringent quality standards required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Cyclin A/B inhibitors undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the macrocyclic core.
Substitution: Substitution reactions involve replacing specific substituents on the macrocyclic core with other functional groups to enhance its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides and aryl halides under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include various derivatives of the cyclin A/B inhibitor with modified functional groups. These derivatives are studied for their enhanced biological activity and selectivity.
Scientific Research Applications
Cyclin A/B inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study protein-protein interactions and the cell cycle.
Biology: Employed in research to understand the mechanisms of cell cycle regulation and cancer cell proliferation.
Medicine: Investigated as potential therapeutic agents for the treatment of cancers, particularly those with dysregulated cyclin A and cyclin B activity.
Industry: Utilized in the development of new cancer therapies and as lead compounds in drug discovery programs.
Mechanism of Action
The mechanism of action of cyclin A/B inhibitors involves the selective inhibition of the interactions between cyclin A and cyclin B with their respective cyclin-dependent kinases. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of these inhibitors include the cyclin A and cyclin B proteins, as well as their associated cyclin-dependent kinases.
Comparison with Similar Compounds
Cyclin A/B inhibitors are unique in their ability to selectively target the interactions between cyclin A and cyclin B with their cyclin-dependent kinases. Similar compounds include other cyclin inhibitors, such as cyclin D and cyclin E inhibitors. cyclin A/B inhibitors are distinct in their specificity for cyclin A and cyclin B, making them valuable tools in cancer research and therapy.
List of Similar Compounds
- Cyclin D inhibitors
- Cyclin E inhibitors
- Cyclin-dependent kinase inhibitors
These similar compounds also target the cell cycle but differ in their specificity and mechanism of action, highlighting the uniqueness of cyclin A/B inhibitors in targeting specific protein-protein interactions involved in cancer cell proliferation.
Properties
Molecular Formula |
C4H9GeO |
|---|---|
Molecular Weight |
145.74 g/mol |
InChI |
InChI=1S/C4H9GeO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3 |
InChI Key |
NHZRABFXOHUPND-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















